molecular formula C10H17N3O2 B15308109 2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid

2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid

Cat. No.: B15308109
M. Wt: 211.26 g/mol
InChI Key: AKRYEOREDFPLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid typically involves the reaction of isopropylamine with a suitable pyrazole derivative under controlled conditions. One common method involves the condensation of isopropylamine with a pyrazole carboxylic acid derivative in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid
  • 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid
  • 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid

Uniqueness

2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group and the methyl group on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C10H17N3O2/c1-8(2)12-10(3,9(14)15)7-13-6-4-5-11-13/h4-6,8,12H,7H2,1-3H3,(H,14,15)

InChI Key

AKRYEOREDFPLPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=CC=N1)C(=O)O

Origin of Product

United States

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